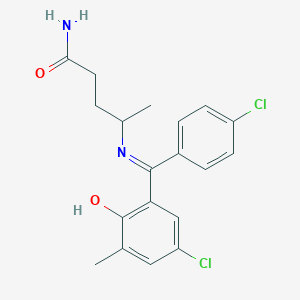
4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the class of compounds known as Schiff bases, which are characterized by the presence of an imine functional group (-C=N-) and have been shown to possess a broad range of biological activities.
Mecanismo De Acción
The mechanism of action of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. Additionally, it has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately apoptosis.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide can modulate various biochemical and physiological processes in cells. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a role in cancer cell invasion and metastasis. Additionally, it has been shown to induce the expression of various antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, it has been shown to possess a broad spectrum of activity against various cancer cell types. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide. One area of interest is its potential as a combination therapy with other anticancer agents, which may enhance its efficacy and reduce toxicity. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, there is potential for the development of derivatives of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide is typically achieved through a multi-step process involving the reaction of 5-chloro-2-hydroxy-3-methylbenzaldehyde with 4-chlorobenzylamine to form the corresponding Schiff base. This intermediate is then reacted with pentanoyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide have been the subject of numerous studies. One area of research has focused on its potential as an anticancer agent, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Propiedades
Número CAS |
104775-04-4 |
|---|---|
Nombre del producto |
4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide |
Fórmula molecular |
C19H20Cl2N2O2 |
Peso molecular |
379.3 g/mol |
Nombre IUPAC |
4-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]pentanamide |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-11-9-15(21)10-16(19(11)25)18(13-4-6-14(20)7-5-13)23-12(2)3-8-17(22)24/h4-7,9-10,12,25H,3,8H2,1-2H3,(H2,22,24) |
Clave InChI |
FYDZOPPVCGTPEJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C(=NC(C)CCC(=O)N)C2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=CC(=CC(=C1O)C(=NC(C)CCC(=O)N)C2=CC=C(C=C2)Cl)Cl |
Sinónimos |
4-[[(E)-(3-chloro-5-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-(4-chlor ophenyl)methyl]amino]pentanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




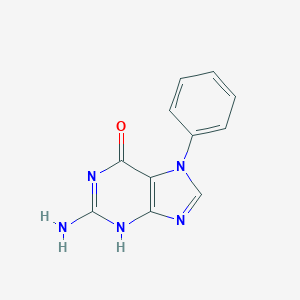
![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
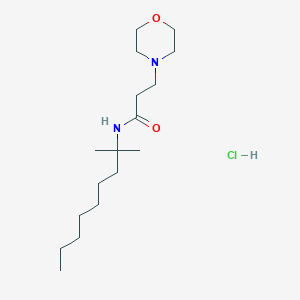

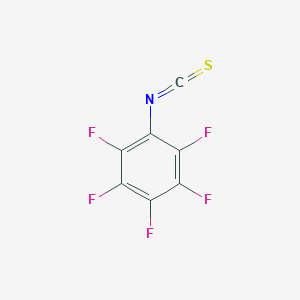


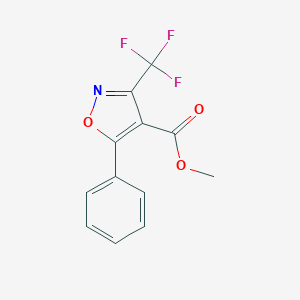

![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)


![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)